Cas no 869304-55-2 (Eg5 Inhibitor V, trans-24)
Eg5 Inhibitor V, trans-24 Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione,5,6,11,11a-tetrahydro-5-(3-hydroxyphenyl)-2-(phenylmethyl)-, (5R,11aS)-
- 1H-Imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione,5,6,11,11a-tetrahydro-5-(3-hydroxypheny...
- 1H-Imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione,5,6,11,11a-tetrahydro-5-(3-hydroxyphenyl)-2-(phenylmethyl)-, (5R,11aS)
- CHEMBL2347649
- Eg5 Inhibitor V, trans-24
- Trans-24
- (5R,11aS)-2-Benzyl-5-(3-hydroxyphenyl)-6H-1,2,3,5,11,11a-hexahydroimidazo[1,5-b]-beta-carboline-1,3-dione
- 869304-55-2
- DTXSID10468490
- (5R,11AS)-2-benzyl-5-(3-hydroxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione
- HY-112915
- AKOS040733068
- CS-0068193
- (10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- MS-27436
- G13553
- DA-73024
-
- Inchi: 1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1
- InChI Key: UOKINRKWPYVMSZ-LADGPHEKSA-N
- SMILES: O=C1[C@@H]2CC3C4C=CC=CC=4NC=3[C@@H](C3C=CC=C(C=3)O)N2C(N1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 423.15800
- Monoisotopic Mass: 423.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 738
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 76.6Ų
Experimental Properties
- PSA: 76.64000
- LogP: 4.22780
Eg5 Inhibitor V, trans-24 Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Eg5 Inhibitor V, trans-24 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E440055-1mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 1mg |
$92.00 | 2023-05-18 | ||
| TRC | E440055-2.5mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 2.5mg |
$184.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56170-1mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 98% | 1mg |
¥1618.00 | 2023-09-07 | |
| DC Chemicals | DC12303-100 mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | >98% | 100mg |
$1200.0 | 2022-02-28 | |
| DC Chemicals | DC12303-250 mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | >98% | 250mg |
$2400.0 | 2022-02-28 | |
| DC Chemicals | DC12303-1 g |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | >98% | 1g |
$4800.0 | 2022-02-28 | |
| Ambeed | A1176954-5mg |
(5R,11aS)-2-Benzyl-5-(3-hydroxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione |
869304-55-2 | 95% | 5mg |
$104.0 | 2025-04-16 | |
| A2B Chem LLC | AC18033-1mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 95% | 1mg |
$152.00 | 2024-04-19 | |
| A2B Chem LLC | AC18033-2mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 95% | 2mg |
$210.00 | 2024-04-19 | |
| A2B Chem LLC | AC18033-5mg |
Eg5 Inhibitor V, trans-24 |
869304-55-2 | 95% | 5mg |
$304.00 | 2024-04-19 |
Eg5 Inhibitor V, trans-24 Suppliers
Eg5 Inhibitor V, trans-24 Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Eg5 Inhibitor V, trans-24
Eg5 Inhibitor V, trans-24 (CAS No. 869304-55-2): A Promising Compound in Cancer Research
Eg5 Inhibitor V, trans-24 (CAS No. 869304-55-2) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. This compound has garnered significant attention in the field of cancer research due to its ability to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. The unique mechanism of action of Eg5 Inhibitor V, trans-24 makes it a valuable tool for both academic research and potential therapeutic applications.
The kinesin spindle protein (KSP) is a critical component of the mitotic spindle, responsible for the proper alignment and separation of chromosomes during cell division. By inhibiting KSP, Eg5 Inhibitor V, trans-24 effectively disrupts this process, leading to the formation of monopolar spindles and subsequent cell cycle arrest. This mechanism has been shown to be particularly effective in targeting rapidly dividing cancer cells, which are more susceptible to mitotic inhibition compared to normal cells.
Recent studies have highlighted the potential of Eg5 Inhibitor V, trans-24 in various types of cancer. For instance, a study published in the journal Cancer Research demonstrated that Eg5 Inhibitor V, trans-24 significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to be effective at low nanomolar concentrations, indicating its high potency and selectivity for KSP. Additionally, the study noted that Eg5 Inhibitor V, trans-24 exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic window.
In another study published in Molecular Cancer Therapeutics, researchers investigated the efficacy of Eg5 Inhibitor V, trans-24 in combination with other chemotherapeutic agents. The results showed that when used in conjunction with conventional drugs such as paclitaxel or doxorubicin, Eg5 Inhibitor V, trans-24 enhanced the anti-tumor effects and reduced the required doses of these drugs. This synergistic effect could potentially lead to more effective treatment regimens with fewer side effects.
The structural characteristics of Eg5 Inhibitor V, trans-24 contribute to its high potency and selectivity. The compound features a unique scaffold that allows it to bind specifically to the ATP-binding site of KSP. This binding disrupts the motor activity of KSP, preventing it from performing its essential functions during mitosis. The high affinity and specificity of Eg5 Inhibitor V, trans-24 for KSP make it an attractive candidate for further development as a therapeutic agent.
Beyond its potential as a cancer therapeutic, Eg5 Inhibitor V, trans-24 is also a valuable tool for studying the role of KSP in cellular processes. Researchers can use this compound to investigate the molecular mechanisms underlying mitotic spindle formation and chromosome segregation. Such studies can provide insights into fundamental biological processes and identify new targets for drug development.
The safety profile of Eg5 Inhibitor V, trans-24 has been extensively evaluated in preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity towards non-cancerous cells. However, further clinical trials are necessary to fully assess its safety and efficacy in human patients.
In conclusion, Eg5 Inhibitor V, trans-24 (CAS No. 869304-55-2) represents a promising compound with significant potential in cancer research and therapy. Its ability to selectively inhibit KSP and disrupt mitotic spindle formation makes it an attractive candidate for both academic investigations and clinical applications. Ongoing research continues to explore its full therapeutic potential and optimize its use in combination with other treatments.
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